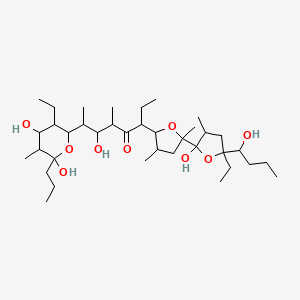
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Estradiol-3-(beta-D-glucuronide) 17-sulfate is a steroid glucosiduronic acid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Interactions
- Liver Metabolism: In studies involving human liver tissues, 17beta-Estradiol is primarily metabolized into estrone-3-sulfate and 17beta-estradiol-3-sulfate, with sulfurylation being the favored conjugation mechanism over glucuronidation (Hobkirk, Mellor, & Nilsen, 1975).
- Renal Tissue Synthesis: Human renal tissue can synthesize estrogen sulfates, including estradiol-17-glucuronide, estrone sulfate, and estradiol-3-sulfate. This was the first report of in vitro synthesis of estrogen sulfates by adult renal tissue (Mellor & Hobkirk, 1975).
- Binding to Proteins: The binding of estradiol-17beta sulfates to human serum albumin (HSA) and in plasma has been studied, revealing multiple binding sites with varying association constants (Rosenthal, Ludwig, Pietrzak, & Sandberg, 1975).
Environmental Impact and Degradation
- Estrogen Degradation in Water Systems: A study demonstrated the enzymatic degradation of estrogens, including 17beta-estradiol 3-(beta-D-glucuronide), in sewage treatment systems, highlighting the potential environmental impact and remediation strategies (Tanaka et al., 2009).
- Presence in Wastewater: Analysis of wastewater in Japan identified the presence of various estrogen conjugates, including beta-estradiol 17-(beta-D)-glucuronide, indicating environmental exposure and potential ecological effects (Komori, Tanaka, Okayasu, Yasojima, & Sato, 2004).
Pharmacokinetics and Pharmacodynamics
- Cholestasis Induction: Estradiol-17 beta-D-glucuronide has been studied for its role in inducing cholestasis, a liver condition, providing insights into the pathogenesis of intrahepatic cholestasis of pregnancy (Meyers, Slikker, Pascoe, & Vore, 1980).
Eigenschaften
Molekularformel |
C24H32O11S |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O11S/c1-24-9-8-14-13-5-3-12(33-23-20(27)18(25)19(26)21(34-23)22(28)29)10-11(13)2-4-15(14)16(24)6-7-17(24)35-36(30,31)32/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |
InChI-Schlüssel |
XZXBPAODZJETKT-QXYWQCSFSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


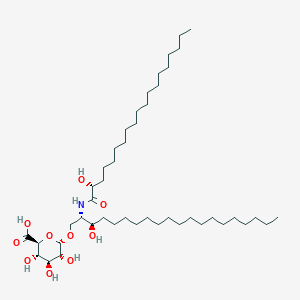
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)

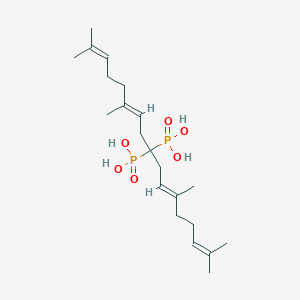
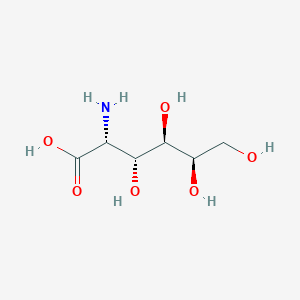
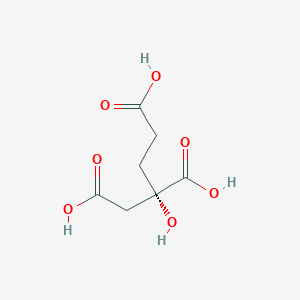




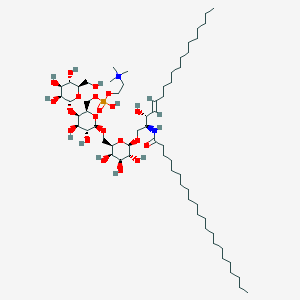
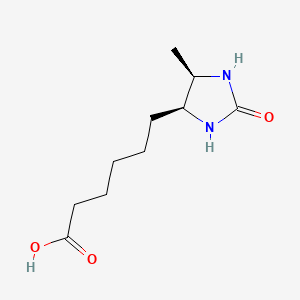
![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)
